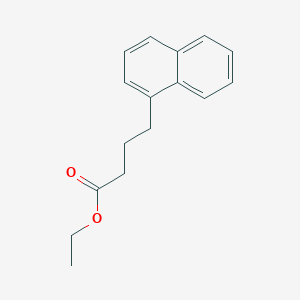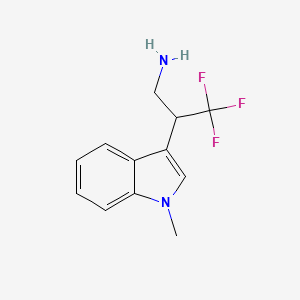
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the chloro or difluoromethyl groups.
Substitution: Formation of substituted purines with new functional groups replacing the chloro group.
科学的研究の応用
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and difluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-9-cyclopropyl-9H-purine: Lacks the difluoromethyl group.
9-Cyclopropyl-8-(difluoromethyl)-9H-purine: Lacks the chloro group.
Uniqueness
6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is unique due to the combination of the chloro, cyclopropyl, and difluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.
特性
分子式 |
C9H7ClF2N4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC名 |
6-chloro-9-cyclopropyl-8-(difluoromethyl)purine |
InChI |
InChI=1S/C9H7ClF2N4/c10-6-5-8(14-3-13-6)16(4-1-2-4)9(15-5)7(11)12/h3-4,7H,1-2H2 |
InChIキー |
YSQOEVMPQSMIOT-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)







![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)


